REACTION_CXSMILES
|
[C:1]([C:3]1[CH:7]=[C:6]([CH2:8]C)[NH:5][C:4]=1[C:10]([OH:12])=[O:11])#[N:2].CC1NC(C=O)=C(C#N)C=1>>[C:1]([C:3]1[CH:7]=[C:6]([CH3:8])[NH:5][C:4]=1[C:10]([OH:12])=[O:11])#[N:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(NC(=C1)CC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N1)C=O)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(NC(=C1)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |